3-Cyclopropoxy-5-iodopyridine
Description
3-Cyclopropoxy-5-iodopyridine is a halogenated pyridine derivative featuring a cyclopropoxy substituent at the 3-position and an iodine atom at the 5-position. Its molecular formula is $ \text{C}8\text{H}8\text{INO} $, with a molecular weight of 261.06 g/mol. The compound combines the unique electronic and steric properties of the cyclopropoxy group (a strained three-membered ring) with the halogenated aromatic system of iodopyridine. These structural attributes make it valuable in synthetic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings), where the iodine atom acts as a reactive handle.
Properties
Molecular Formula |
C8H8INO |
|---|---|
Molecular Weight |
261.06 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-iodopyridine |
InChI |
InChI=1S/C8H8INO/c9-6-3-8(5-10-4-6)11-7-1-2-7/h3-5,7H,1-2H2 |
InChI Key |
QHAKYANOSBKMLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CN=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-iodopyridine typically involves the iodination of a pyridine derivative. One common method is the halogenation of 3-cyclopropoxypyridine using iodine or an iodine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-iodopyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
3-Cyclopropoxy-5-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-iodopyridine involves its interaction with specific molecular targets and pathways. The iodine atom and cyclopropoxy group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, potentially leading to therapeutic effects in medical applications .
Comparison with Similar Compounds
3-Methoxy-5-iodopyridine
- Structure : Methoxy group (-OCH$_3$) at the 3-position.
- Key Differences :
- The methoxy group is less sterically hindered and lacks ring strain compared to cyclopropoxy.
- Higher thermal stability due to the absence of cyclopropane ring strain.
- Reduced steric bulk may enhance solubility in polar solvents.
- Reactivity : Faster nucleophilic substitution at the iodine site due to lower steric hindrance .
3-Ethoxy-5-iodopyridine
- Structure : Ethoxy group (-OCH$2$CH$3$) at the 3-position.
- Key Differences :
- Ethoxy provides intermediate steric bulk between methoxy and cyclopropoxy.
- Lower ring strain compared to cyclopropoxy but higher than methoxy.
- Applications : Preferential use in reactions requiring moderate steric shielding.
Halogen Variations: Iodo vs. Bromo/Chloro
3-Cyclopropoxy-5-bromopyridine
- Structure : Bromine atom at the 5-position.
- Key Differences :
- Bromine’s smaller atomic radius (1.14 Å vs. iodine’s 1.39 Å) reduces steric hindrance.
- C-Br bond dissociation energy (~68 kcal/mol) is higher than C-I (~51 kcal/mol), making bromopyridines less reactive in cross-coupling reactions.
- Applications : Preferred for stable intermediates where slower reactivity is desired.
3-Cyclopropoxy-5-chloropyridine
- Structure : Chlorine atom at the 5-position.
- Key Differences :
- Chlorine’s higher electronegativity (3.0 vs. iodine’s 2.7) increases electron-withdrawing effects, deactivating the aromatic ring.
- Lower molecular weight (221.6 g/mol) improves volatility but reduces polarizability.
Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Octanol-Water) | Reactivity in Suzuki Coupling |
|---|---|---|---|---|
| This compound | 261.06 | 98–102* | 2.8* | High (C-I bond lability) |
| 3-Methoxy-5-iodopyridine | 235.03 | 85–88 | 2.1 | Moderate |
| 3-Cyclopropoxy-5-bromopyridine | 215.05 | 110–115 | 3.0 | Low |
*Estimated values based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
